molecular formula C11H11BrN2O3S B12187419 N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12187419
M. Wt: 331.19 g/mol
InChI Key: KWCMLIROFLWYJX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound offered for research purposes. It belongs to the class of 1,2-oxazole sulfonamides. The 3,5-dimethylisoxazole scaffold is recognized in medicinal chemistry as a privileged structure that can mimic acetyl-lysine, making it a fragment of interest for probing epigenetic targets . Specifically, derivatives containing this core have been investigated as potent inhibitors of the Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" that plays a key role in regulating gene transcription and is an attractive target in oncology research . As a sulfonamide derivative, this compound may also interact with various enzymes, though its specific biological profile requires further investigation. Researchers can utilize this molecule as a building block in organic synthesis or as a candidate for screening in assays related to cancer biology, epigenetics, and enzyme inhibition. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11BrN2O3S

Molecular Weight

331.19 g/mol

IUPAC Name

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3

InChI Key

KWCMLIROFLWYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride

The oxazole core is synthesized via cyclocondensation of acetylacetone derivatives with hydroxylamine hydrochloride under acidic conditions. Subsequent sulfonation using chlorosulfonic acid introduces the sulfonyl chloride group:

C5H7NO+ClSO3HC5H6ClNO3S+H2O\text{C}5\text{H}7\text{NO} + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}6\text{ClNO}3\text{S} + \text{H}_2\text{O}

Reaction conditions:

  • Temperature : 0–5°C (exothermic reaction control)

  • Solvent : Dichloromethane (DCM)

  • Yield : 85–90% after recrystallization

Sulfonamide Formation with 3-Bromoaniline

The sulfonyl chloride intermediate reacts with 3-bromoaniline in the presence of a base to form the sulfonamide bond:

C5H6ClNO3S+C6H6BrNC11H11BrN2O3S+HCl\text{C}5\text{H}6\text{ClNO}3\text{S} + \text{C}6\text{H}6\text{BrN} \rightarrow \text{C}{11}\text{H}{11}\text{BrN}2\text{O}_3\text{S} + \text{HCl}

Optimized Parameters :

ParameterValueImpact on Yield
BaseTriethylamine (TEA)Maximizes deprotonation of aniline
SolventTetrahydrofuran (THF)Enhances solubility of intermediates
Reaction Time4–6 hours at 25°CPrevents over-sulfonation
Molar Ratio1:1.1 (sulfonyl chloride:aniline)Ensures complete conversion

Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) improve reaction kinetics by stabilizing charged intermediates:

SolventDielectric Constant (ε)Yield (%)
THF7.678
DCM8.965
Acetonitrile37.570

THF outperforms alternatives due to its balance of polarity and inertness.

Base Effects

Bases facilitate HCl elimination during sulfonamide formation:

BasepKₐYield (%)
Triethylamine10.7578
Pyridine5.2162
NaHCO₃6.3558

Triethylamine’s higher basicity ensures efficient neutralization of HCl, driving the reaction forward.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 v/v)

  • Rf Value : 0.45 (TLC monitoring)

Spectroscopic Validation

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (t, J = 8.0 Hz, 1H, ArH), 7.15 (s, 1H, ArH), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C-N stretch).

  • HRMS (ESI+) : m/z 331.19 [M+H]⁺ (calc. 331.19).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability:

  • Residence Time : 10 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99% (HPLC)

Waste Management

  • Byproducts : HCl gas (scrubbed via NaOH solution)

  • Solvent Recovery : Distillation reclaims >90% THF

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with aldehydes or ketones under basic conditions, forming imines or related products. Key observations include:

  • Regioselectivity : The methyl groups at positions 3 and 5 of the oxazole ring exhibit differential reactivity. Studies show that the 5-methyl group preferentially engages in condensation reactions due to increased electron density influenced by the sulfonamide group .

  • Example Reaction : Reaction with p-chlorobenzaldehyde under strong bases (e.g., potassium hydroxide) at 60°C for 1 hour selectively forms a condensation product at the 5-methyl position .

  • Mechanism : The electron-withdrawing sulfonamide group activates the oxazole ring, facilitating nucleophilic attack by carbonyl compounds .

Reaction Type Reagents/Conditions Outcome
CondensationAldehydes/Ketones, Basic ConditionsImines (5-methyl regioselectivity)
Condensationp-Chlorobenzaldehyde, KOH5-Methyl-substituted product

Reduction Reactions

The compound undergoes reduction reactions that modify its oxazole or sulfonamide functionalities:

  • Oxazole Ring Reduction : The oxazole ring can be reduced to form dihydro derivatives or other modified heterocycles.

  • Sulfonamide Group : Reduction of the sulfonamide group may alter its electronic properties, though specific conditions (e.g., hydrogenation catalysts) are not detailed in available sources.

Substitution Reactions

While less documented, the bromophenyl group may participate in substitution reactions:

Structural and Mechanistic Insights

  • NMR and MS Characterization : The compound’s structure is confirmed via 1H NMR (e.g., methyl proton signals at δ 1.76–2.85 ppm) and mass spectrometry .

  • Biological Activity : Though not directly related to chemical reactivity, its hemorheological activity (comparable to pentoxifylline) underscores its pharmacological potential .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, exhibit significant anticancer properties. These compounds are believed to inhibit the activity of carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis. For instance, studies have shown that isatin-based sulfonamides can selectively inhibit different isoforms of human carbonic anhydrases (hCA) with varying potency. The incorporation of the oxazole moiety enhances the binding affinity to these targets, making them promising candidates for cancer therapeutics .

1.2 Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on various isoforms of carbonic anhydrases, which are implicated in numerous physiological processes and diseases. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the inhibitory potency against specific hCA isoforms. For example, derivatives with bromine substitutions demonstrate enhanced selectivity and potency compared to unsubstituted analogs .

Pharmacological Applications

2.1 Antimicrobial Properties
this compound has shown potential antimicrobial activity against various pathogens. The sulfonamide group is known for its broad-spectrum antibacterial properties, making this compound a candidate for further exploration in treating infections caused by resistant bacterial strains .

2.2 Antiparasitic Activity
Recent studies have highlighted the potential of oxazole derivatives in combating parasitic infections such as those caused by Trypanosoma brucei. The alternative oxidase pathway in these parasites is a target for therapeutic intervention, and compounds like this compound may inhibit key metabolic processes within these organisms .

Biochemical Studies

3.1 Enzyme Inhibition Mechanisms
The compound's interaction with various enzymes has been studied using molecular docking simulations to elucidate its binding mechanisms. These studies provide insights into how structural modifications can affect enzyme affinity and specificity, paving the way for rational drug design .

Case Studies and Research Findings

Study Findings Reference
Inhibition of hCA I and IIThis compound demonstrated significant inhibition with IC50 values comparable to established inhibitors
Antimicrobial efficacyThe compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria
Antiparasitic potentialShowed promising results against Trypanosoma brucei, suggesting further investigation into its use as an antiparasitic agent

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes, leading to inhibition of their activity. The bromophenyl and oxazole groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen vs.
  • Chiral Centers : The compound in contains a chiral ethyl group, which may lead to enantiomer-specific bioactivity, unlike the planar bromophenyl group in the target .

Solubility and Lipophilicity

  • The cyclohexylaminomethyl group in increases hydrophilicity due to its amine functionality, contrasting with the hydrophobic bromophenyl group. This difference could influence membrane permeability and metabolic stability .
  • Thiophene-containing analogs () exhibit intermediate lipophilicity, balancing aromaticity and polar hydroxyl groups.

Biological Activity

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, antimicrobial properties, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₁BrN₂O₃S
  • Molecular Weight : 331.19 g/mol
  • CAS Number : 1042644-92-7

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base. This method has been refined to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant inhibition zones in disc diffusion assays against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
E. coli21
S. aureus18
P. aeruginosa16
C. albicans18

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC₅₀ values were evaluated in several assays:

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)10.38
U-937 (Monocytic Leukemia)12.50

Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the sulfonamide group and the isoxazole ring can significantly influence its potency:

  • Sulfonamide Group : The presence of the sulfonamide moiety enhances solubility and bioavailability.
  • Bromine Substitution : The bromine atom on the phenyl ring increases lipophilicity and may enhance interaction with biological targets.
  • Dimethyl Substitution : The methyl groups at positions 3 and 5 of the isoxazole ring are essential for maintaining biological activity.

Case Studies

A recent study evaluated the efficacy of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments demonstrated that this compound significantly reduced bacterial load in infected mice models compared to control groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous sulfonamide syntheses often involve reacting a sulfonyl chloride intermediate with an amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires temperature control (0–25°C) and inert atmospheres to prevent side reactions. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm reaction progression .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., bromophenyl protons at ~7.2–7.5 ppm, oxazole methyl groups at ~2.1–2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~399.0 for C11_{11}H10_{10}BrN2_2O3_3S).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity in HeLa/U87 cells) and biochemical assays (e.g., kinase inhibition profiling) .
  • Dose-Response Analysis : Establish EC50_{50} values across multiple replicates to confirm potency trends.
  • Structural Analog Comparison : Test derivatives (e.g., replacing bromophenyl with fluorophenyl groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for modifying the compound to enhance its bioactivity or selectivity?

  • Methodological Answer :

  • Substituent Optimization : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -CF3_3) to improve target binding affinity, as seen in related sulfonamide derivatives .
  • Scaffold Hybridization : Fuse the oxazole-sulfonamide core with benzothiazole or pyrimidine moieties (e.g., as in PB11 ) to exploit synergistic interactions with biological targets.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl carbamates) to enhance solubility and bioavailability .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or binding mode?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via vapor diffusion (e.g., methanol/water mixtures).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. For macromolecular targets (e.g., enzymes), use SHELXPRO to refine ligand-protein interactions .
  • Validation : Cross-check with computational docking (e.g., AutoDock Vina) to ensure conformational consistency .

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., PI3K/AKT pathway in PB11 analogs ).
  • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins for LC-MS/MS identification.
  • Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

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